5-(4-Nitrophenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
5-(4-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9N3O2/c12-11-6-3-9(7-13-11)8-1-4-10(5-2-8)14(15)16/h1-7H,(H2,12,13) |
InChI Key |
IOLCQKGRNKTPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Rigorous Spectroscopic and Structural Elucidation of 5 4 Nitrophenyl Pyridin 2 Amine
Advanced Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 5-(4-Nitrophenyl)pyridin-2-amine is anticipated to exhibit a series of characteristic absorption bands corresponding to its constituent chemical bonds.
The primary amine (NH₂) group would be readily identifiable by its characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching modes. Furthermore, the N-H bending vibration is expected to appear in the range of 1650-1580 cm⁻¹.
The aromatic rings of the pyridine (B92270) and nitrophenyl moieties will produce distinct signals. The C-H stretching vibrations of the aromatic protons are expected to be observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region.
The nitro (NO₂) group is a strong infrared absorber and is characterized by two prominent stretching vibrations: an asymmetric stretch typically found in the 1550-1500 cm⁻¹ range and a symmetric stretch in the 1355-1335 cm⁻¹ range. The presence of these strong bands would be a clear indicator of the nitro functionality. The C-N stretching vibration of the arylamine is expected to appear in the 1335-1250 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |
| Primary Amine (N-H) | Bend | 1650 - 1580 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1355 - 1335 |
| Aryl Amine (C-N) | Stretch | 1335 - 1250 |
The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, is expected to be a strong and prominent band in the Raman spectrum, typically appearing around 1350 cm⁻¹. The breathing modes of the pyridine and benzene (B151609) rings, which involve the symmetric expansion and contraction of the rings, are also characteristically strong in Raman spectra and are anticipated in the 1000-800 cm⁻¹ region.
The C-H stretching vibrations of the aromatic rings will also be visible in the Raman spectrum, complementing the information from the FT-IR data. The C=C stretching vibrations of the aromatic rings will also give rise to distinct Raman signals.
| Functional Group/ moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Pyridine/Benzene Ring | Ring Breathing | 1000 - 800 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Aromatic (C=C) | Stretch | 1600 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of this compound would provide a wealth of information about the number, environment, and connectivity of the protons in the molecule.
The protons on the pyridine ring are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The proton at the 6-position of the pyridine ring (adjacent to the amino group) is expected to be the most upfield-shifted due to the electron-donating effect of the amino group. The proton at the 3-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions.
The protons on the 4-nitrophenyl ring will appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. The two protons ortho to the nitro group are expected to be downfield-shifted due to the strong electron-withdrawing nature of the nitro group, while the two protons meta to the nitro group will be slightly more upfield.
The protons of the primary amine (NH₂) group are expected to give a broad singlet, the chemical shift of which can be variable and dependent on factors such as solvent and concentration.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine H-3 | ~7.0-7.5 | d |
| Pyridine H-4 | ~7.5-8.0 | dd |
| Pyridine H-6 | ~6.5-7.0 | d |
| Nitrophenyl H (ortho to NO₂) | ~8.0-8.5 | d |
| Nitrophenyl H (meta to NO₂) | ~7.5-8.0 | d |
| Amine (NH₂) | Variable | br s |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the pyridine ring are expected to resonate in the range of δ 110-160 ppm. The carbon atom attached to the amino group (C-2) would be significantly shielded and appear at a relatively upfield chemical shift. Conversely, the carbon atom attached to the nitrophenyl group (C-5) would be deshielded.
The carbon atoms of the 4-nitrophenyl ring will also show characteristic chemical shifts. The carbon atom directly attached to the nitro group (ipso-carbon) is expected to be highly deshielded, appearing at a downfield chemical shift. The other carbon atoms of the nitrophenyl ring will have chemical shifts influenced by the electronic effects of the nitro group and the pyridine substituent.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~155-160 |
| Pyridine C-3 | ~110-120 |
| Pyridine C-4 | ~135-145 |
| Pyridine C-5 | ~130-140 |
| Pyridine C-6 | ~105-115 |
| Nitrophenyl C (ipso to NO₂) | ~145-150 |
| Nitrophenyl C (ortho to NO₂) | ~120-130 |
| Nitrophenyl C (meta to NO₂) | ~125-135 |
| Nitrophenyl C (ipso to Pyridine) | ~140-150 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₉N₃O₂, the calculated exact mass is 215.0695 g/mol . An experimental HRMS measurement would be expected to yield a value that is within a few parts per million (ppm) of this calculated mass, providing strong evidence for the compound's identity and purity. This high degree of accuracy is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unparalleled detail about molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice.
A hypothetical table of selected bond lengths and angles derived from SC-XRD data is presented below.
| Bond/Angle | Length (Å) / Angle (°) |
| C-C (pyridine) | 1.37-1.39 |
| C-N (pyridine) | 1.33-1.35 |
| C-C (phenyl) | 1.38-1.40 |
| C-N (amine) | 1.36 |
| C-N (nitro) | 1.48 |
| N-O (nitro) | 1.22-1.24 |
| C-C-C (phenyl) | ~120 |
| C-N-C (pyridine) | ~117 |
| O-N-O (nitro) | ~124 |
| Dihedral Angle (Py-Ph) | To be determined |
Note: These are typical bond lengths and angles and would be precisely determined by SC-XRD.
A hypothetical table of crystal data is provided below.
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Z represents the number of molecules in the unit cell.
The solid-state architecture of this compound is stabilized by a network of non-covalent interactions. SC-XRD is instrumental in identifying and characterizing these supramolecular interactions. mdpi.com
Hydrogen Bonding: The amino group (-NH2) on the pyridine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.gov This can lead to the formation of intricate hydrogen-bonded networks, influencing the crystal packing.
π-π Stacking: The aromatic pyridine and nitrophenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The distances and geometries of these interactions can be precisely measured from the crystal structure. nih.govnih.gov
The elucidation of these interactions is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal structure. nih.govnih.goveurjchem.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. nih.gov The plot is a histogram of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions, such as H···H, C···H, and O···H contacts, appear as distinct regions in the fingerprint plot. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a detailed understanding of the packing forces. nih.govnih.gov
For this compound, one would expect significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, reflecting the importance of hydrogen bonding and van der Waals interactions in the crystal packing. The presence of aromatic rings would also likely result in noticeable C···C contacts, indicative of π-π stacking. nih.gov
Comprehensive Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Geometry Optimization and Conformational Analysis
No specific research findings on the optimized geometry and conformational analysis of 5-(4-Nitrophenyl)pyridin-2-amine are currently available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Orbital Distribution)
Detailed FMO analysis, including the HOMO-LUMO energy gap and orbital distribution for this compound, has not been reported in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
There are no available MEP mapping studies to visualize the charge distribution of this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Specific NBO analysis data regarding intramolecular charge transfer and stability for this compound is absent from current scientific publications.
Quantum Chemical Descriptors and Reactivity Indices
Mulliken Population Analysis and Atomic Charge Calculations
Mulliken population analysis and specific atomic charge calculations for this compound have not been documented in the available research.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the conceptual framework of Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity and stability of a molecule as a whole. hakon-art.commdpi.com These descriptors, including chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω), are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For this compound, the presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridyl-phenyl scaffold suggests a complex electronic landscape. The amino group increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the nitro group lowers the energy of the LUMO, enhancing its ability to accept electrons.
Chemical Potential (μ) signifies the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate electrons.
Global Hardness (η) represents the resistance of a molecule to change its electron distribution. A larger energy gap between the HOMO and LUMO results in greater hardness, indicating higher stability and lower reactivity. mdpi.com
Global Softness (S) is the reciprocal of global hardness and quantifies the ease of electron transfer. A softer molecule is generally more reactive.
Electrophilicity Index (ω) measures the ability of a species to accept electrons. A higher electrophilicity index points to a stronger electrophile. researchgate.net
| Descriptor | Formula | Typical Value Range (eV) | Interpretation for this compound |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -5.0 | Moderate tendency to donate electrons, influenced by the interplay of the amino and nitro groups. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 to 3.0 | Indicates good stability, characteristic of aromatic systems, but with reactivity conferred by the functional groups. |
| Global Softness (S) | 1 / η | 0.33 to 0.67 | Suggests a moderate level of reactivity, allowing for participation in various chemical reactions. |
| Electrophilicity Index (ω) | μ2 / (2η) | 1.0 to 3.0 | Highlights its capability to act as an electrophile, primarily due to the electron-withdrawing nitro group. |
These descriptors collectively suggest that this compound is a stable yet reactive molecule with a significant capacity for engaging in electron transfer processes, a key feature for its potential applications in materials science and medicinal chemistry.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Chemical Bonding Analysis
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools that provide a detailed and intuitive picture of chemical bonding. wikipedia.orgjussieu.fr They map the spatial localization of electrons, allowing for the clear identification of covalent bonds, lone pairs, and atomic cores. wikipedia.orgaps.org
Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs. In contrast, regions with low ELF values are characteristic of delocalized electrons or areas between atomic shells. aps.org
Local Orbital Locator (LOL) , a related function, also helps in visualizing areas of high electron localization. jussieu.fr It is particularly effective in distinguishing between regions of enhanced and weak electron delocalization in cyclic systems.
For this compound, an ELF and LOL analysis would be expected to reveal:
High localization in the C-C and C-N bonds of the pyridine (B92270) and phenyl rings, indicative of their covalent character.
Distinct localization corresponding to the N-H bonds of the amino group and the N-O bonds of the nitro group.
Regions of high electron density associated with the lone pairs on the nitrogen and oxygen atoms.
A degree of delocalization across the π-systems of the aromatic rings, which can be influenced by the electronic push-pull effect of the amino and nitro substituents.
These analyses provide a visual representation of the molecule's electronic structure that aligns with classical chemical intuition while offering a more quantitative and detailed picture.
Prediction and Interpretation of Spectroscopic Data through Computational Modeling
Computational modeling is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands, understand the underlying vibrational and electronic transitions, and gain insights into molecular structure.
Theoretical Vibrational Frequencies (IR and Raman)
Theoretical calculations of infrared (IR) and Raman spectra are typically performed using DFT methods. These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. A comparison between the computed and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific atomic motions. nih.gov
For this compound, key vibrational modes would include:
N-H stretching of the amino group, typically appearing in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching modes around 3000-3100 cm⁻¹.
Asymmetric and symmetric NO₂ stretching of the nitro group, expected in the 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ ranges, respectively.
C=C and C=N stretching vibrations within the pyridine and phenyl rings, typically found between 1400 and 1650 cm⁻¹.
Ring breathing modes and other skeletal vibrations at lower frequencies.
A table of representative calculated and experimental vibrational frequencies for a similar molecule, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, illustrates the utility of this approach. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | ~3400 | ~3410 |
| Aromatic C-H Stretch | ~3100 | ~3090 |
| Asymmetric NO₂ Stretch | ~1530 | ~1525 |
| Symmetric NO₂ Stretch | ~1350 | ~1345 |
| Ring C=C/C=N Stretch | ~1600 | ~1595 |
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly Gauge-Including Atomic Orbital (GIAO) calculations, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental signals and confirming molecular structures.
For this compound, the simulated NMR spectra would be expected to show:
¹H NMR: Distinct signals for the protons on the pyridine and phenyl rings, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group. The amine protons would likely appear as a broader signal.
¹³C NMR: Resonances for each unique carbon atom in the molecule. The carbon atoms attached to the nitrogen and nitro groups would show characteristic shifts.
While specific calculated shifts for the title compound are not available, studies on related substituted pyridine derivatives demonstrate the accuracy of these computational predictions. researchgate.net
Predicted UV-Vis Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption and emission spectra. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions within the aromatic system. The presence of the amino (donor) and nitro (acceptor) groups is likely to give rise to an intramolecular charge transfer (ICT) band, which is often sensitive to solvent polarity.
A TD-DFT calculation would predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved. For similar nitro-substituted aromatic compounds, these calculations have shown good agreement with experimental data. researchgate.net
Advanced Intermolecular Interaction Analysis in Solid and Solution Phases
The behavior of this compound in the condensed phase is governed by a complex network of intermolecular interactions. Computational analysis can elucidate these forces, which are crucial for understanding crystal packing, solubility, and interactions with biological targets.
In the solid state, X-ray crystallography can reveal the precise arrangement of molecules in the crystal lattice. Computational tools such as Hirshfeld surface analysis can then be used to quantify and visualize the intermolecular contacts, including:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as acceptors. nih.gov
π-π Stacking: The aromatic pyridine and phenyl rings can engage in π-π stacking interactions, which are significant in stabilizing the crystal structure. nih.gov
In solution, the interactions between this compound and solvent molecules can be studied using molecular dynamics (MD) simulations or implicit solvent models. These simulations can provide insights into solvation energies, conformational preferences in different solvents, and the dynamics of intermolecular interactions.
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a lack of specific, in-depth computational and theoretical chemistry investigations publicly available for the compound “this compound” that would be required to adequately address the detailed sections and subsections of the provided outline.
The requested topics, such as Energy Framework Calculations, Non-Covalent Interaction (NCI) Plot Analysis, and specific Molecular Dynamics Simulations focusing on this particular molecule, are highly specialized areas of research. While the synthesis and basic characterization of related compounds may be documented, the specific, advanced theoretical analyses stipulated in the prompt have not been found in the available scientific literature for "this compound".
Therefore, it is not possible to generate a scientifically accurate and well-supported article that strictly adheres to the requested outline without the foundational research data. Attempting to do so would result in a speculative and unsubstantiated piece, which would not meet the required standards of quality and accuracy.
Advanced Applications in Chemical Sciences and Materials Engineering
Design and Synthesis of Precursors for Complex Molecular Scaffolds
The compound is a valuable building block for the creation of intricate molecular architectures, particularly those containing fused heterocyclic rings and multi-ring systems.
Fused heterocyclic compounds are significant in medicinal chemistry and materials science. 5-(4-Nitrophenyl)pyridin-2-amine and its derivatives are instrumental in the synthesis of several such systems.
Thienopyrimidines: Thienopyrimidines are a class of fused heterocycles with a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. nih.govresearchgate.net They are known to exhibit a wide range of biological activities. nih.govresearchgate.net The synthesis of thienopyrimidines often involves the cyclocondensation of an aminothiophene derivative with a suitable reagent. nih.govnih.gov For instance, 2-aminothiophene can react with triethyl orthoformate to form an imino intermediate, which upon reaction with an appropriate amine, cyclizes to yield 3-substituted thienopyrimidinones. nih.gov
Pyridazinones: Pyridazinone derivatives are known for their diverse biological activities. researchgate.netresearchgate.net The synthesis of pyridazinones can be achieved through various routes, including the reaction of β-aroylacrylic acids with hydrazines. researchgate.netresearchgate.net While direct synthesis from this compound is not explicitly detailed, the core pyridazine (B1198779) structure is often functionalized with various aryl amines. For example, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a starting material for a series of pyridazinones. researchgate.net
Azolopyrimidines: Azolopyrimidines, which include pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, are another important class of fused heterocycles. nih.govfigshare.comnih.govresearchgate.net Their synthesis often involves the reaction of enaminones with heterocyclic amines. For instance, an enaminone derived from a pyridazin-3-one was reacted with 3-amino-1,2,4-triazole, 3-phenyl-5-aminopyrazole, and 2-aminobenzimidazole (B67599) to produce the corresponding azolo[1,5-a]pyrimidine derivatives. nih.gov These reactions highlight the utility of amino-functionalized heterocycles in building complex fused systems.
Pyrimidines: Pyrimidines are fundamental six-membered heterocyclic compounds. organic-chemistry.org The synthesis of pyrimidines can be achieved through various methods, including the reaction of ketones with amidines. organic-chemistry.org N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a key intermediate in the synthesis of some biologically active molecules. guidechem.combldpharm.comgoogle.com Its synthesis involves the reaction of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one with 1-(2-methyl-5-nitrophenyl)guanidine nitrate. google.com
The reactivity of this compound and its analogs allows for their incorporation into larger, multi-ring systems with potential applications in medicinal chemistry and materials science.
Azaphenothiazinones: While direct synthesis of azaphenothiazinones from this compound is not extensively documented, related structures like pyridazino[4,3-e] nih.govnih.govthiazin-9-amine have been synthesized. nih.gov The synthesis involved the reaction of a pyridazinethione with an α-halo ketone followed by cyclization. nih.gov
Benzonaphthyridinones: The synthesis of benzonaphthyridinone derivatives has not been directly linked to this compound in the searched literature. However, the construction of related fused pyridine (B92270) ring systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, has been reported starting from substituted thieno[2,3-c]pyridines. nih.gov
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. tcichemicals.comacs.org The synthesis of COFs typically involves the condensation of multitopic building blocks (linkers), often containing amine and aldehyde functional groups. tcichemicals.com While the direct use of this compound as a linker in COF synthesis is not explicitly reported, pyridine-based COFs have been developed and investigated as anode materials for lithium-ion batteries. rsc.org The amino group on the pyridine ring of this compound makes it a potential candidate for incorporation into COF structures through reactions with aldehyde-functionalized linkers.
Material Science Applications
The electronic properties of this compound, arising from the donor-acceptor nature of the amino and nitro groups, make it and its derivatives interesting candidates for applications in materials science, particularly in the field of nonlinear optics.
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in photonics and optoelectronics. Organic materials, in particular, have shown promise for NLO applications due to their high nonlinear coefficients and fast response times. mdpi.com
The terahertz (THz) region of the electromagnetic spectrum holds potential for various applications, including imaging and spectroscopy. Developing efficient materials for THz generation and detection is an active area of research. nsf.gov Co-crystals of aminopyridines with 4-nitrophenol (B140041) have been investigated for their THz generation and absorption properties. nsf.gov Specifically, co-crystals of 2-aminopyridine (B139424) and 4-nitrophenol (2AP4N) have shown promising results. nsf.gov
The amplitude of the THz pulse emitted from 2AP4N co-crystals can be comparable to that of the standard ZnTe crystal. nsf.gov These co-crystals exhibit a relatively constant refractive index in the 0.3–1.7 THz range, which is beneficial for broadband THz generation. nsf.gov The absorption coefficient of these materials increases monotonically in the 0.2–1.5 THz range. nsf.gov
| Material | THz Pulse Amplitude Comparison | Refractive Index Range (THz) | Absorption at 1 THz (cm⁻¹) |
|---|---|---|---|
| 2-aminopyridine-4-nitrophenol (2AP4N) | Comparable to ZnTe | 0.3–1.7 | 6-16 |
Development of Nonlinear Optical (NLO) Materials
Investigation of Optical-to-THz Conversion Efficiency
While direct experimental studies on the optical-to-terahertz (THz) conversion efficiency of this compound are not extensively documented in publicly available literature, the properties of analogous organic crystals provide a strong basis for its potential in this field. Organic nonlinear optical (NLO) crystals are pivotal for efficient THz wave generation through difference frequency generation (DFG). The efficiency of this conversion is intrinsically linked to the second-order nonlinear optical coefficient of the material.
Theoretical studies, such as those employing Density Functional Theory (DFT), are crucial in predicting the NLO properties of novel organic compounds. For molecules with significant intramolecular charge transfer, from an electron donor to an electron acceptor through a π-conjugated system, high second-order hyperpolarizability (β) values are anticipated. The structure of this compound, with its amino donor and nitrophenyl acceptor, is characteristic of such a D-π-A system, suggesting a potentially high β value and, consequently, promise as a material for THz wave generation.
Functional Components in Optoelectronic Devices
The nonlinear optical (NLO) properties of organic materials are at the heart of their application in optoelectronic devices, such as optical switches and modulators. The performance of these devices is dependent on the NLO response of the constituent materials. Research into p-nitrophenol-based crystals has demonstrated their significant NLO properties, which are attributed to the presence of phenolic clusters acting as proton donors. rsc.org This highlights the potential of nitrophenyl derivatives in this domain.
For this compound, its predicted strong NLO properties, arising from the intramolecular charge transfer characteristic, make it a candidate for incorporation into optoelectronic devices. The dissymmetric nature of the molecule is a key prerequisite for second-order NLO activity.
Table 1: Predicted and Observed Properties Relevant to Optoelectronic Applications
| Property | Predicted/Observed Value | Significance |
| Molecular Hyperpolarizability (β) | High (predicted based on D-π-A structure) | Key indicator of second-order NLO activity. |
| Lower Cut-off Wavelength | ~465 nm (for a related p-nitrophenol crystal) rsc.org | Defines the transparency window for optical applications. rsc.org |
| Second Harmonic Generation (SHG) Efficiency | 0.59 times that of KDP (for a related p-nitrophenol crystal) rsc.org | Measures the efficiency of frequency conversion. rsc.org |
Integration into Photonic Crystal Structures
The integration of functional molecules into photonic crystals allows for the tuning of their optical properties, such as the photonic band gap. rsc.org Photonic crystals are materials with a periodic variation in their refractive index, which can control the propagation of light. The introduction of guest molecules, particularly those with strong optical responses like NLO chromophores, can alter the effective refractive index of the crystal, thereby modifying its band gap. rsc.orgrsc.org
Exploration as Functional Nanofillers in Biopolymer Films
Biopolymer films are increasingly investigated for applications in areas like food packaging, where they offer a biodegradable alternative to traditional plastics. rsc.orguni-muenchen.demdpi.comdtic.mil The functionality of these films can be enhanced by incorporating nanofillers that impart specific properties, such as improved mechanical strength, antimicrobial activity, or antioxidant effects. mdpi.com
The use of this compound as a functional nanofiller in biopolymer films has not been specifically reported. However, the concept of embedding bioactive fillers into biopolymer matrices is well-established. mdpi.com Given the electronic properties of the nitrophenyl and aminopyridine moieties, this compound could potentially be explored for its ability to influence the optical or electronic properties of composite biopolymer films.
Investigation as Energetic Plasticizers (for related nitrophenyl derivatives)
Energetic plasticizers are used in propellant and explosive formulations to improve their mechanical properties and enhance their energy output. nih.gov These plasticizers are typically energetic compounds themselves, containing explosophoric groups such as nitro (C-nitro, O-nitro, N-nitro) or azido (B1232118) groups. Nitroaromatic compounds, like dinitroethylbenzene and trinitroethylbenzene, are known to be effective energetic plasticizers.
Coordination Chemistry and Supramolecular Assembly
The 2-aminopyridine scaffold is a versatile ligand in coordination chemistry, capable of coordinating to metal ions in several ways. It can act as a monodentate ligand through the pyridine nitrogen, or as a bidentate ligand, forming a chelate ring involving both the pyridine and the exocyclic amino nitrogen atoms. The coordination mode is influenced by the metal ion, the other ligands present, and the reaction conditions.
The presence of the 4-nitrophenyl substituent at the 5-position of the pyridine ring in this compound is expected to influence its coordination behavior. The electron-withdrawing nature of the nitro group will decrease the electron density on the pyridine ring, potentially affecting the strength of the metal-ligand bond. However, the fundamental coordination sites of the 2-aminopyridine moiety remain. This makes this compound a viable candidate for the design of novel transition metal complexes with potentially interesting catalytic, magnetic, or optical properties.
Investigation of Metal-Ligand Coordination Modes and Geometries
The coordination chemistry of this compound with various metal ions is a critical area of investigation, as the resulting coordination modes and geometries dictate the properties of the final material. The pyridin-2-amine scaffold typically acts as a bidentate N,N'-donor, coordinating to a metal center through the pyridine ring nitrogen and the amino group nitrogen. This chelation forms a stable five-membered ring, a common feature in complexes of 2-aminopyridine derivatives.
The geometry of the resulting metal complexes can vary depending on the metal ion, its oxidation state, the counter-anions present, and the stoichiometry of the reaction. For instance, with transition metals like copper(II) and zinc(II), tetrahedral or distorted octahedral geometries are commonly observed. In a related Schiff base ligand derived from 5-nitropyridine-2-amine, coordination to Cu(II) and Zn(II) resulted in complexes with a 2:1 ligand-to-metal ratio. nih.gov Spectroscopic evidence, such as the appearance of new bands in the IR spectrum corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, confirms the coordination of the ligand to the metal center. nih.gov
The electronic properties of the this compound ligand, particularly the electron-withdrawing nature of the 4-nitrophenyl group, can significantly influence the metal-ligand bond strength. This substituent can affect the electron density on the pyridine ring, thereby modulating the Lewis basicity of the nitrogen atoms and influencing the stability and reactivity of the metal complexes.
Table 1: Potential Coordination Geometries of Metal Complexes with this compound
| Metal Ion | Typical Coordination Number | Possible Geometries | Notes |
| Cu(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | Geometry is often distorted due to the Jahn-Teller effect. |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Favors tetrahedral geometry but can expand its coordination sphere. |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | The geometry is sensitive to the ligand field strength. |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Can exhibit spin crossover in certain octahedral complexes. |
| Ru(II) | 6 | Octahedral | Forms stable, often luminescent, complexes with pyridyl ligands. rsc.org |
This table is illustrative and based on the general coordination chemistry of pyridin-2-amine ligands. The actual geometries for this compound complexes would require experimental verification.
Theoretical and Experimental Studies of Metal-Metal Bonding in Complexes
The formation of metal-metal bonds in coordination complexes is a fascinating area of inorganic chemistry, often leading to unique electronic and magnetic properties. While direct experimental or theoretical studies on metal-metal bonding specifically in complexes of this compound are not extensively reported in the literature, the potential for such interactions can be inferred from the general principles of coordination chemistry.
Metal-metal bonds are most common for transition metals with d-electrons, particularly those in lower oxidation states. The ligands surrounding the metal centers play a crucial role in facilitating or hindering the formation of these bonds. For metal-metal bonding to occur, the ligands must allow the metal orbitals to approach each other at a sufficiently close distance for significant overlap.
In the context of this compound, its role as a bridging ligand could potentially bring two metal centers into proximity. If two ligands bridge two metal ions, the steric bulk of the nitrophenyl groups and their relative orientation would be critical factors. Theoretical studies, such as density functional theory (DFT) calculations, could be employed to predict the likelihood and nature of metal-metal interactions in hypothetical dimeric or polymeric structures. Such calculations can provide insights into the bond order, electronic structure, and magnetic coupling between the metal centers.
Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. The use of pyridyl-based ligands in the construction of CPs and MOFs is well-established due to their versatile coordination abilities. frontiersin.org The compound this compound, with its bidentate chelating site and the potential for the nitro group to participate in hydrogen bonding, is a promising candidate as a building block for such materials.
The assembly of CPs and MOFs with this ligand could lead to structures with interesting topologies and functionalities. The properties of the resulting frameworks, such as porosity, stability, and guest-host interactions, would be influenced by the choice of the metal ion and the synthetic conditions. For instance, the use of different metal ions can lead to frameworks with varying pore sizes and shapes.
While specific MOFs based on this compound are not prominently documented, the broader class of pyridyl-based CPs has shown applications in areas like electrochromism. frontiersin.org The incorporation of the 4-nitrophenyl group could impart useful optical or electronic properties to the resulting MOF, potentially making it suitable for applications in sensing, catalysis, or gas storage. The synthesis of such materials would typically involve solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. acs.org
Chemical Sensor Development
The unique electronic and optical properties of this compound and its potential metal complexes make it an attractive candidate for the development of chemical sensors. The presence of both a metal-coordinating unit and a chromophoric/fluorophoric group within the same molecule is a key design principle for many optical sensors.
Role as Chromophores in Optical Sensing Platforms
The 4-nitrophenyl group in this compound acts as a chromophore, meaning it absorbs light in the ultraviolet-visible region. Upon coordination to a metal ion, the electronic structure of the ligand is perturbed, which can lead to a change in its absorption spectrum. This change, often visible as a color change, forms the basis of colorimetric sensing.
For example, a related compound, 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol, has been successfully used as a chromophore in an optical sensor for the detection of lead ions. rsc.org The complexation of Pb(II) with the ligand resulted in a distinct color change, allowing for the quantitative determination of the metal ion concentration. rsc.org Similarly, the complexation of this compound with various metal ions is expected to produce a chromogenic response, which can be harnessed for the development of selective and sensitive optical sensing platforms.
The intensity and wavelength of the absorption bands can be fine-tuned by changing the metal ion or by modifying the ligand structure. This tunability is a significant advantage in designing sensors for specific analytes.
Table 2: Expected Chromogenic Response of this compound upon Metal Ion Coordination
| Metal Ion | Expected Color Change | Basis of Sensing |
| Pb(II) | Colorless to Yellow/Orange | Formation of a stable complex leading to a red-shift in the absorption spectrum. |
| Cu(II) | Colorless to Blue/Green | d-d transitions and ligand-to-metal charge transfer (LMCT) bands in the visible region. |
| Fe(III) | Colorless to Red/Brown | Intense charge-transfer bands characteristic of Fe(III) complexes. |
| Hg(II) | Colorless to Yellow | Perturbation of the chromophore's electronic structure upon complexation. |
This table represents hypothetical responses based on the known behavior of similar chromogenic ligands and would require experimental validation for this compound.
Mechanisms of Ion-Selective Complex Formation and Detection
The selectivity of a chemical sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For a sensor based on this compound, selectivity is primarily governed by the principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory and the chelate effect.
Different metal ions have varying affinities for the nitrogen donor atoms of the pyridin-2-amine moiety. For instance, softer metal ions like Hg(II) and Pb(II) might form more stable complexes with the relatively soft nitrogen donors compared to harder metal ions like Ca(II) or Mg(II). This difference in binding affinity can be exploited to achieve ion selectivity.
The detection mechanism relies on the signal transduction that occurs upon selective complex formation. In an optical sensor, this is the change in absorbance or fluorescence. The binding of the target ion to the ligand alters the energy levels of the chromophore's molecular orbitals, leading to a shift in the absorption or emission wavelength. By monitoring these spectral changes, the presence and concentration of the target ion can be determined. The design of the sensing platform, for example, by immobilizing the ligand in a polymer matrix, can also enhance selectivity and sensitivity. rsc.org
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of nitropyridine derivatives, including 5-(4-nitrophenyl)pyridin-2-amine, is a cornerstone of their utilization. While established methods exist, the development of novel synthetic strategies remains a critical area of research. The primary goals are to enhance reaction efficiency, improve selectivity, and reduce the environmental impact of the synthetic processes.
Future research will likely focus on the following:
Catalyst Development: The design of new catalysts, potentially based on transition metals or organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity in the nitration and amination steps.
Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling energetic intermediates like nitro compounds, and the potential for automated, high-throughput synthesis.
Green Chemistry Approaches: A strong emphasis will be placed on developing more environmentally benign synthetic routes. This includes the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation. For instance, methods that avoid the use of harsh reagents like phosphorus pentachloride and instead utilize more sustainable alternatives are highly desirable. researchgate.net
Vicarious Nucleophilic Substitution (VNS): Further exploration of VNS reactions could provide highly selective pathways for introducing the amino group onto the nitropyridine core. ntnu.no Research into new nucleophiles and reaction conditions for VNS could expand the scope and utility of this powerful synthetic tool. ntnu.no
A comparative analysis of traditional versus emerging synthetic strategies highlights the potential for significant improvements:
| Feature | Traditional Synthesis | Emerging Strategies |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions, room temperature reactions |
| Selectivity | May produce mixtures of isomers, requiring purification | High regioselectivity, minimizing side products |
| Efficiency | Can have lower yields and require multiple steps | Higher yields, potentially fewer steps |
| Environmental Impact | May use hazardous reagents and solvents | Focus on green solvents and atom economy |
Advanced Spectroscopic Techniques for Real-time Monitoring and Characterization
A thorough understanding of the structure and properties of this compound and its reaction intermediates is paramount. While standard spectroscopic techniques like NMR and IR are indispensable, advanced methods are opening new avenues for detailed characterization and real-time analysis. researchgate.net
Future directions in this area include:
In-situ and Operando Spectroscopy: Techniques such as in-situ FTIR and Raman spectroscopy can provide real-time information about reaction kinetics, intermediate formation, and catalyst behavior during the synthesis of this compound. This allows for precise process control and optimization.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and structural elucidation. bohrium.com Emerging techniques like ambient ionization mass spectrometry could enable the direct analysis of reaction mixtures with minimal sample preparation. bohrium.com
Single-Molecule Spectroscopy: This cutting-edge technique allows for the study of individual molecules, providing insights into their conformational dynamics and interactions that are averaged out in bulk measurements. mdpi.com This could be particularly valuable for understanding the behavior of this compound in complex biological or material systems. mdpi.com
Terahertz (THz) Spectroscopy: THz spectroscopy is a non-invasive technique that can probe low-frequency vibrational modes and intermolecular interactions, offering unique information about the solid-state structure and polymorphism of the compound. mdpi.com
These advanced techniques, when used in conjunction with computational modeling, can provide a comprehensive picture of the molecule's properties.
| Spectroscopic Technique | Information Provided |
| FTIR and FT-Raman | Vibrational modes, functional groups, molecular structure. researchgate.net |
| NMR (¹H and ¹³C) | Chemical environment of atoms, connectivity, and stereochemistry. |
| UV-Vis Spectroscopy | Electronic transitions, photophysical properties. nih.gov |
| High-Resolution Mass Spectrometry | Accurate molecular weight, elemental composition. bohrium.com |
Integration of Machine Learning and Artificial Intelligence in Computational Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. acm.org For this compound and its derivatives, these computational tools offer powerful new approaches for accelerated discovery and optimization.
Key areas for the application of ML and AI include:
Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties, reactivity, and biological activity of novel derivatives of this compound. nih.govresearchgate.net This allows for the rapid in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.govresearchgate.net
Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of this compound, leading to improved yields and reduced costs. researchgate.net This can involve the automated exploration of a wide range of parameters, such as temperature, solvent, and catalyst concentration.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By learning the underlying patterns in chemical data, these models can propose novel structures based on the this compound scaffold that are optimized for specific applications.
Structure-Property Relationship Elucidation: ML can help to uncover complex and non-linear relationships between the molecular structure of pyridine (B92270) derivatives and their observed properties. nih.gov This deeper understanding can guide the rational design of new and improved compounds. nih.gov
The synergy between computational modeling and experimental work is crucial for accelerating the design-build-test-learn cycle in chemical research.
Exploration of New Application Domains in Advanced Materials and Chemical Technologies
While nitropyridines have established applications, ongoing research is continually uncovering new and exciting possibilities in advanced materials and chemical technologies. chempanda.commdpi.comnih.gov The unique electronic and structural features of this compound make it a promising candidate for a variety of novel applications.
Emerging areas of exploration include:
Organic Electronics: The push-pull electronic nature of the molecule, with the electron-donating amine group and the electron-withdrawing nitro group, suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optical (NLO) materials. nih.gov
Sensors: The pyridine and nitro-aromatic moieties can act as binding sites for specific analytes. This opens up the possibility of developing chemosensors based on this compound for the detection of metal ions, anions, or other molecules of interest.
High-Energy Materials: Some nitropyridine derivatives are being investigated as energetic compounds. nih.gov Further research could explore the potential of this compound or its derivatives in this field, with a focus on both performance and stability.
Polymer Science: The amine functionality of the molecule allows it to be incorporated as a monomer into various polymer backbones. This could lead to the development of new polymers with tailored thermal, mechanical, and electronic properties for a range of applications. nih.gov
The exploration of these new application domains will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the potential of this versatile chemical compound.
Q & A
Q. Q: What are the established synthetic routes for 5-(4-Nitrophenyl)pyridin-2-amine, and how are reaction conditions optimized?
A:
- Synthetic Routes : The compound is typically synthesized via cross-coupling reactions (e.g., Buchwald-Hartwig amination) between nitro-substituted aryl halides and pyridin-2-amine derivatives. Multi-step protocols often involve nitro group reduction or substitution .
- Optimization : Key parameters include:
- Catalysts : Palladium (e.g., Pd(OAc)₂) or copper catalysts for coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) to prevent oxidation .
- Monitoring : Thin-layer chromatography (TLC) and H NMR (600 MHz, DMSO-d₆) track reaction progress and purity .
Advanced Structural Characterization
Q. Q: How can researchers resolve spectral contradictions (e.g., NMR shifts) when characterizing this compound?
A:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference in NMR analysis .
- 2D NMR : Employ COSY or HSQC to assign ambiguous proton and carbon signals, particularly for aromatic regions .
- LCMS Validation : Confirm molecular weight via LCMS (ESI) with observed [M+H]⁺ peaks (e.g., m/z 246) .
Biological Activity Profiling
Q. Q: What methodological approaches are recommended for evaluating the biological activity of this compound?
A:
- Kinase Assays : Use in vitro kinase inhibition assays (e.g., TrkA kinase) with IC₅₀ determination. Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers .
- Binding Studies : Surface plasmon resonance (SPR) or NMR titration to quantify interactions with biological targets (e.g., enzymes, receptors) .
- Cell-Based Assays : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, noting dose-response curves .
Stability and Degradation Analysis
Q. Q: How can researchers assess the stability of this compound under varying pH and temperature conditions?
A:
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks.
- Analytical Tools : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and quantify impurities .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Structure-Activity Relationship (SAR) Studies
Q. Q: How do substituents (e.g., nitro, methyl) on the phenyl or pyridine rings influence biological activity?
A:
- Nitro Group Impact : The para-nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to kinases or DNA .
- Methyl Substitution : Methyl groups at the pyridine 5-position may improve metabolic stability but reduce solubility .
- Comparative Assays : Test analogs (e.g., 5-methyl or 5-fluoro derivatives) in parallel bioassays to isolate substituent effects .
Radiolabeling for Imaging Applications
Q. Q: What strategies enable radiolabeling of this compound for in vivo imaging studies?
A:
- Radioiodination : Use tributylstannyl precursors (e.g., 5-(5-(tributylstannyl)benzofuran-2-yl)pyridin-2-amine) for I labeling via electrophilic substitution .
- Biodistribution Studies : Administer radiolabeled compound in animal models and quantify uptake in target tissues (e.g., brain amyloid plaques) using gamma counters .
Computational Modeling for Target Prediction
Q. Q: How can molecular docking predict the interaction of this compound with therapeutic targets like TrkA kinase?
A:
- Docking Software : Use AutoDock Vina or Schrödinger Maestro to model binding poses.
- PDB Structures : Reference crystallized TrkA kinase (PDB: 4AOJ) for active-site alignment .
- Binding Affinity : Calculate ΔG values to prioritize high-affinity analogs for synthesis .
Advanced Crystallographic Analysis
Q. Q: How does X-ray crystallography elucidate the molecular conformation of this compound?
A:
- Data Collection : Resolve crystal structures using synchrotron radiation (λ = 0.98 Å) and refine with SHELXL .
- Key Insights : Analyze dihedral angles between pyridine and phenyl rings to assess planarity, which impacts π-π stacking in biological interactions .
Contradictory Biological Data Resolution
Q. Q: How should researchers address discrepancies in reported biological activities (e.g., varying IC₅₀ values)?
A:
- Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7), serum concentrations, and incubation times .
- Meta-Analysis : Compare data across published studies, noting variables like compound purity (≥95% by HPLC) and solvent carriers (DMSO vs. PBS) .
Environmental and Safety Considerations
Q. Q: What safety protocols are critical when handling this compound in laboratory settings?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
